![molecular formula C7H12O B2683299 2-(2-Cyclopropylethyl)oxirane CAS No. 1934443-70-5](/img/structure/B2683299.png)
2-(2-Cyclopropylethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .
Molecular Structure Analysis
The molecular structure of 2-(2-Cyclopropylethyl)oxirane is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
Oxiranes and oxetanes are not only important heterocycles present in numerous natural products, but are also versatile starting materials for a wide variety of ring opening and ring-expansion reactions . This research examines the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .
Scientific Research Applications
Ring Expansion Reactions
“2-(2-Cyclopropylethyl)oxirane” is an oxirane substrate, which is commonly used in ring-expansion reactions . These reactions are categorized into five thematic sections: insertions, cascades, metal-free, metal-catalyzed, and miscellaneous strategies . The ring-expansion reactions of oxiranes have been the focus of many recent studies .
Synthesis of Heterocycles
Oxiranes, including “2-(2-Cyclopropylethyl)oxirane”, are important heterocycles present in numerous natural products . They are versatile starting materials for a wide variety of ring opening and ring-expansion reactions . These reactions are crucial for the synthesis of 4- to 7-membered heterocycles .
Carbonylation and CO2 Fixation
Oxirane substrates like “2-(2-Cyclopropylethyl)oxirane” can be used in carbonylation reactions . These reactions involve the initial coordination of the oxirane lone pair to a metal catalyst, followed by ring opening of the resultant complex by a metal anion . After subsequent CO insertion and acquisition of an external CO molecule, the desired β-lactone product is formed .
Polymer Film Production
The combination of oxetanes and epoxides, including “2-(2-Cyclopropylethyl)oxirane”, has been studied for the production of polymer films . This research examines the effects of combining these monomers on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .
Medicine and Material Science
Miscellaneous Strategies
Apart from the above-mentioned applications, “2-(2-Cyclopropylethyl)oxirane” is also used in various miscellaneous strategies in scientific research . These include different types of reactions and synthesis processes .
Mechanism of Action
In accordance to both experimental and theoretical approaches, it is reasonable to suggest that amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Future Directions
Rotational spectroscopy of oxirane doubly deuterated at one C atom and studied its rotational spectrum in the laboratory for the first time between 120GHz and 1094GHz . The calculated rest frequencies were used to identify c -CD _2 CH _2 O tentatively in the interstellar medium in the Atacama Large Millimeter/submillimeter Array Protostellar Interferometric Line Survey (PILS) of the Class 0 protostellar system IRAS 16293 - 2422 .
properties
IUPAC Name |
2-(2-cyclopropylethyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6(1)3-4-7-5-8-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILGRRVMDLCEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropylethyl)oxirane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.